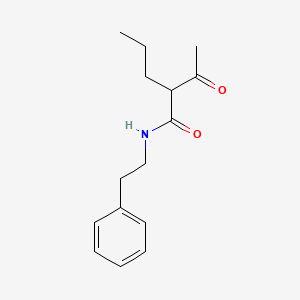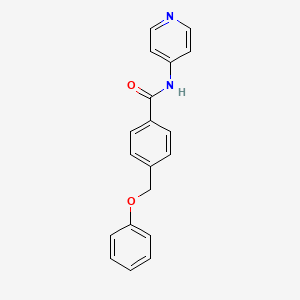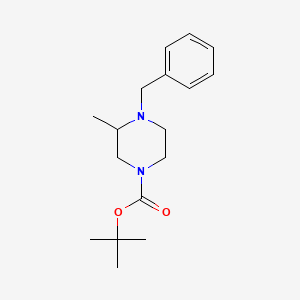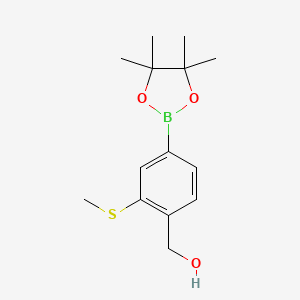
2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid is an organic compound that features a methoxy group, a nitro group, and a methylated aniline moiety attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid typically involves several steps:
Acetylation: o-Aminoanisole is reacted with acetic acid to form o-acetanisidide.
Nitration: The acetylated product is then nitrated using fuming nitric acid to introduce the nitro group, resulting in 2-methoxy-4-nitroacetanilide.
Hydrolysis: The nitrated compound undergoes hydrolysis in an alkaline medium to yield 2-methoxy-4-nitroaniline.
Methylation: The aniline derivative is methylated using methyl iodide to form 3-methoxy-N-methyl-4-nitroaniline.
Acetic Acid Addition: Finally, the methylated product is reacted with chloroacetic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and hydrolysis steps, which improve yield and reduce reaction times. Additionally, the use of high-purity reagents and solvents ensures the production of high-quality final products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Condensation: Acid chlorides or anhydrides in the presence of a base.
Major Products
Reduction: 2-(3-amino-N-methyl-4-nitroanilino)acetic acid.
Substitution: 2-(3-methoxy-N-methyl-4-substituted-anilino)acetic acid.
Condensation: Various polymers and larger organic molecules.
Applications De Recherche Scientifique
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can modulate the compound’s binding affinity to its targets, influencing its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-nitroaniline: Shares the methoxy and nitro groups but lacks the acetic acid moiety.
3-Methoxy-4-nitroaniline: Similar structure but without the methyl group on the nitrogen.
2-(4-Nitroanilino)acetic acid: Lacks the methoxy group but has a similar acetic acid backbone
Uniqueness
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O5 |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid |
InChI |
InChI=1S/C10H12N2O5/c1-11(6-10(13)14)7-3-4-8(12(15)16)9(5-7)17-2/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
IHDIQKIUAKFNCQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)

![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)

![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)




![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)


